molecular formula C21H28N2O3 B247795 1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone

1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone

Cat. No. B247795
M. Wt: 356.5 g/mol
InChI Key: KHWMYTSEJQOBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, the compound increases the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of acetylcholine in the brain, improved cognitive function, and potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone is its potent inhibitory activity against cholinesterase enzymes, which makes it a promising candidate for drug discovery and medicinal chemistry. However, one of the limitations of this compound is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for research on 1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone. These include the development of more potent and selective inhibitors of cholinesterase enzymes, the investigation of the compound's potential therapeutic effects in other neurological disorders, and the evaluation of its safety and efficacy in clinical trials.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and pharmacology. Its potent inhibitory activity against cholinesterase enzymes and potential therapeutic effects in neurological disorders make it a promising candidate for future research. However, its potential toxicity requires careful evaluation in preclinical studies.

Synthesis Methods

The synthesis of 1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone involves the reaction of 4-methoxyphenol and 2-bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazine with ethyl chloroformate. The resulting compound has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone has been used in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H28N2O3/c1-25-19-4-6-20(7-5-19)26-15-21(24)23-10-8-22(9-11-23)14-18-13-16-2-3-17(18)12-16/h2-7,16-18H,8-15H2,1H3

InChI Key

KHWMYTSEJQOBMD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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